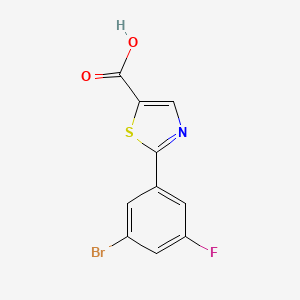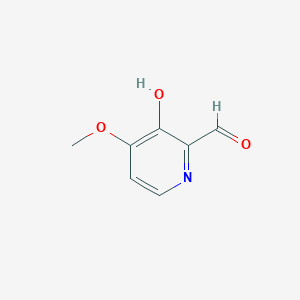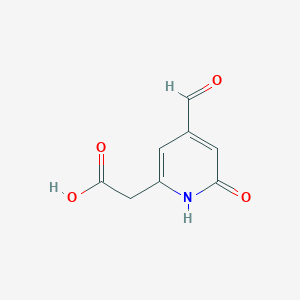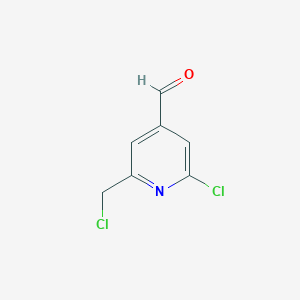
2-Chloro-6-(chloromethyl)isonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(chloromethyl)isonicotinaldehyde is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of isonicotinaldehyde, where the 2-position of the pyridine ring is substituted with a chlorine atom and the 6-position with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(chloromethyl)isonicotinaldehyde typically involves the chlorination of isonicotinaldehyde. One common method is the reaction of isonicotinaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(chloromethyl)isonicotinaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Substitution: Formation of azides or nitriles.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Scientific Research Applications
2-Chloro-6-(chloromethyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(chloromethyl)isonicotinaldehyde involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The aldehyde group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in synthetic chemistry and biochemical applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(4-chlorophenyl)isonicotinaldehyde: Similar structure but with a 4-chlorophenyl group instead of a chloromethyl group.
2-Chloro-6-(4-methylphenyl)isonicotinaldehyde: Similar structure but with a 4-methylphenyl group instead of a chloromethyl group.
2-Chloro-6-(trifluoromethoxy)isonicotinaldehyde: Similar structure but with a trifluoromethoxy group instead of a chloromethyl group.
Uniqueness
2-Chloro-6-(chloromethyl)isonicotinaldehyde is unique due to its combination of a chloromethyl group and an aldehyde group on the isonicotinaldehyde backbone. This combination provides a distinct reactivity profile, making it useful for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C7H5Cl2NO |
|---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
2-chloro-6-(chloromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c8-3-6-1-5(4-11)2-7(9)10-6/h1-2,4H,3H2 |
InChI Key |
JLSYPBGQFCLWOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


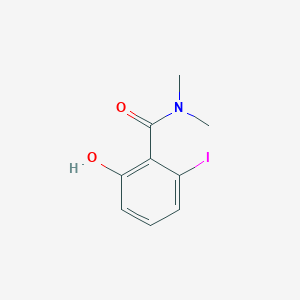
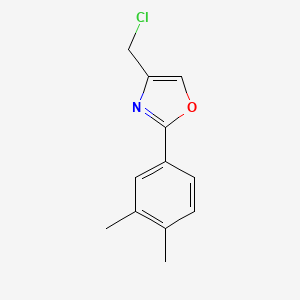
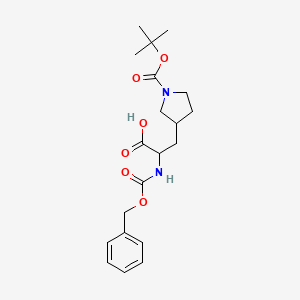
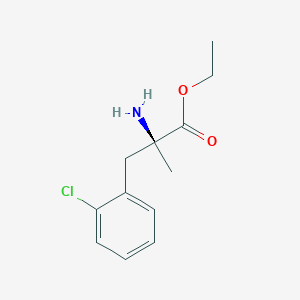
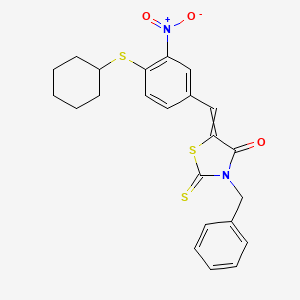
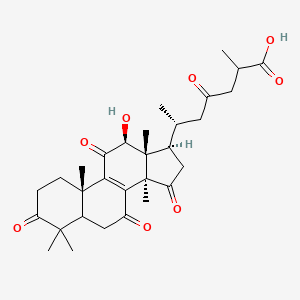
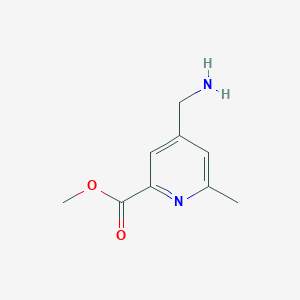
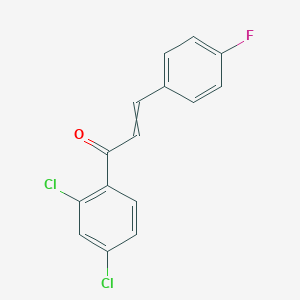
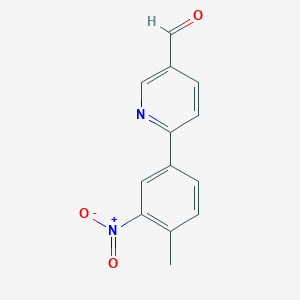
![[4-Acetyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14856398.png)
![N-[9-[(1S,3R,4S,7R)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide](/img/structure/B14856401.png)
